4-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
4-(5-Chloro-2-methylphenyl)-N-(4-phenoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a phenoxyphenyl group, and a tetrahydropyrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-chloro-2-methylphenylamine with 4-phenoxybenzoyl chloride to form an amide intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as thiosemicarbazide, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methylphenyl)-N-(4-phenoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In the field of medicine, 4-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is explored for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets suggests that it could be developed into drugs for the treatment of various diseases, including infections and cancer.
Industry
In industry, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers, where it can enhance performance and durability.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or receptors, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. Similarly, its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide: This compound differs by the presence of a methoxy group instead of a phenoxy group, which may alter its chemical and biological properties.
4-(5-Chloro-2-methylphenyl)-N-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide:
4-(5-Chloro-2-methylphenyl)-N-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide: The nitro group introduces different electronic and steric effects, influencing its behavior in chemical reactions and biological systems.
Uniqueness
4-(5-Chloro-2-methylphenyl)-N-(4-phenoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyphenyl group, in particular, contributes to its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal research.
Properties
Molecular Formula |
C24H24ClN3OS |
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Molecular Weight |
438.0 g/mol |
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C24H24ClN3OS/c1-18-7-8-19(25)17-23(18)27-13-15-28(16-14-27)24(30)26-20-9-11-22(12-10-20)29-21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3,(H,26,30) |
InChI Key |
MJRSATWBHUQEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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